

Application Notes and Protocols for Sputtering of Cu-In Targets

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Compound of Interest

Compound Name: Copper;indium

CAS No.: 12053-87-1

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the deposition of Copper-Indium (Cu-In) thin films using magnetron sputtering techniques. This process is critical in various research and development fields, including the fabrication of Copper Indium Gallium Selenide (CIGS) solar cells and other advanced electronic components. The protocols outlined below cover both co-sputtering of individual copper and indium targets and the sputtering of a pre-alloyed Cu-In target.

Introduction to Sputtering of Cu-In Films

Sputtering is a physical vapor deposition (PVD) technique used to deposit thin films of a material onto a substrate.^{[1][2][3]} In this process, a target material is bombarded with high-energy ions, causing atoms to be ejected from the target surface. These ejected atoms then travel through a vacuum chamber and condense on a substrate, forming a thin film. For Cu-In films, this can be achieved by either co-sputtering from separate copper and indium targets or by sputtering from a single alloyed Cu-In target. The composition and properties of the resulting film are highly dependent on the sputtering parameters.

Co-sputtering offers flexibility in controlling the film's stoichiometry by independently adjusting the power supplied to each target.^[4] This is particularly advantageous for research and development where precise compositional tuning is required.

Sputtering from an alloy target provides a more straightforward approach to achieving a specific Cu-In ratio, assuming a high-quality, homogeneous target is used. This method is often preferred for more established processes and large-scale production.

Experimental Protocols

This section details the step-by-step procedures for depositing Cu-In thin films.

Substrate Preparation

Proper substrate preparation is crucial for good film adhesion and quality.

- **Substrate Selection:** Common substrates for Cu-In deposition include soda-lime glass (SLG), silicon wafers, and molybdenum-coated glass. The choice depends on the specific application.
- **Cleaning Procedure:**
 - Ultrasonically clean the substrates in a sequence of solvents: acetone, isopropanol, and deionized (DI) water, for 10-15 minutes in each solvent.
 - Dry the substrates using a high-purity nitrogen (N₂) gun.
 - Optional: Perform a final plasma cleaning step (e.g., with argon plasma) inside the sputtering chamber to remove any residual organic contaminants.

Sputtering System Setup

- **Target Installation:**
 - For co-sputtering, mount high-purity copper (e.g., 99.999%) and indium (e.g., 99.999%) targets on separate magnetron guns.
 - For alloy sputtering, mount a pre-alloyed Cu-In target of the desired composition.

- **Substrate Mounting:** Securely mount the cleaned substrates onto the substrate holder. Ensure good thermal contact if substrate heating is to be used.
- **Chamber Evacuation:** Pump down the sputtering chamber to a base pressure typically in the range of 10^{-6} to 10^{-7} Torr to minimize the incorporation of impurities into the film.

Sputtering Process: Co-sputtering of Cu and In

This method allows for precise control over the Cu/In ratio.

- **Pre-sputtering:** With the shutter closed to protect the substrates, pre-sputter each target for 5-10 minutes. This removes any surface contaminants from the targets.
- **Gas Introduction:** Introduce a high-purity inert gas, typically Argon (Ar), into the chamber. The working pressure is a critical parameter and is usually maintained between 1 and 20 mTorr.
- **Power Application:**
 - Apply DC power to the copper target.
 - Apply either DC or RF power to the indium target. RF power is often preferred for indium to avoid issues with melting and to ensure a stable plasma, although DC can also be used.
- **Deposition:** Open the shutter to begin the deposition process onto the substrates. The deposition time will determine the final film thickness.
- **Parameter Control:** The ratio of Cu to In in the film is primarily controlled by the relative power applied to each target. The table below provides typical starting parameters.

Sputtering Process: Sputtering from a Cu-In Alloy Target

This method is simpler for achieving a fixed composition.

- **Pre-sputtering:** With the shutter closed, pre-sputter the alloy target for 5-10 minutes to clean its surface.

- **Gas Introduction:** Introduce high-purity Argon (Ar) into the chamber to reach the desired working pressure (typically 1-20 mTorr).
- **Power Application:** Apply DC or RF power to the Cu-In alloy target.
- **Deposition:** Open the shutter to commence deposition onto the substrates.

Data Presentation: Sputtering Parameters

The following tables summarize typical sputtering parameters for Cu, In, and Cu-In alloy targets. These should be considered as starting points, and optimization is necessary for specific systems and desired film properties.

Parameter	Copper (Cu) Target (DC Sputtering)	Indium (In) Target (RF/DC Sputtering)	Cu-In Alloy Target
Target Purity	≥ 99.99%	≥ 99.99%	Dependent on desired film purity
Base Pressure	< 5 x 10 ⁻⁶ Torr	< 5 x 10 ⁻⁶ Torr	< 5 x 10 ⁻⁶ Torr
Working Pressure	1 - 20 mTorr	1 - 20 mTorr	1 - 20 mTorr
Sputtering Gas	Argon (Ar)	Argon (Ar)	Argon (Ar)
Gas Flow Rate	10 - 100 sccm	10 - 100 sccm	10 - 100 sccm
Sputtering Power	50 - 500 W	20 - 200 W	50 - 500 W
Power Density	1 - 10 W/cm ²	0.5 - 5 W/cm ²	1 - 10 W/cm ²
Target-Substrate Distance	5 - 15 cm	5 - 15 cm	5 - 15 cm
Substrate Temperature	Room Temperature to 500°C	Room Temperature to 400°C	Room Temperature to 500°C
Substrate Rotation	10 - 30 rpm	10 - 30 rpm	10 - 30 rpm

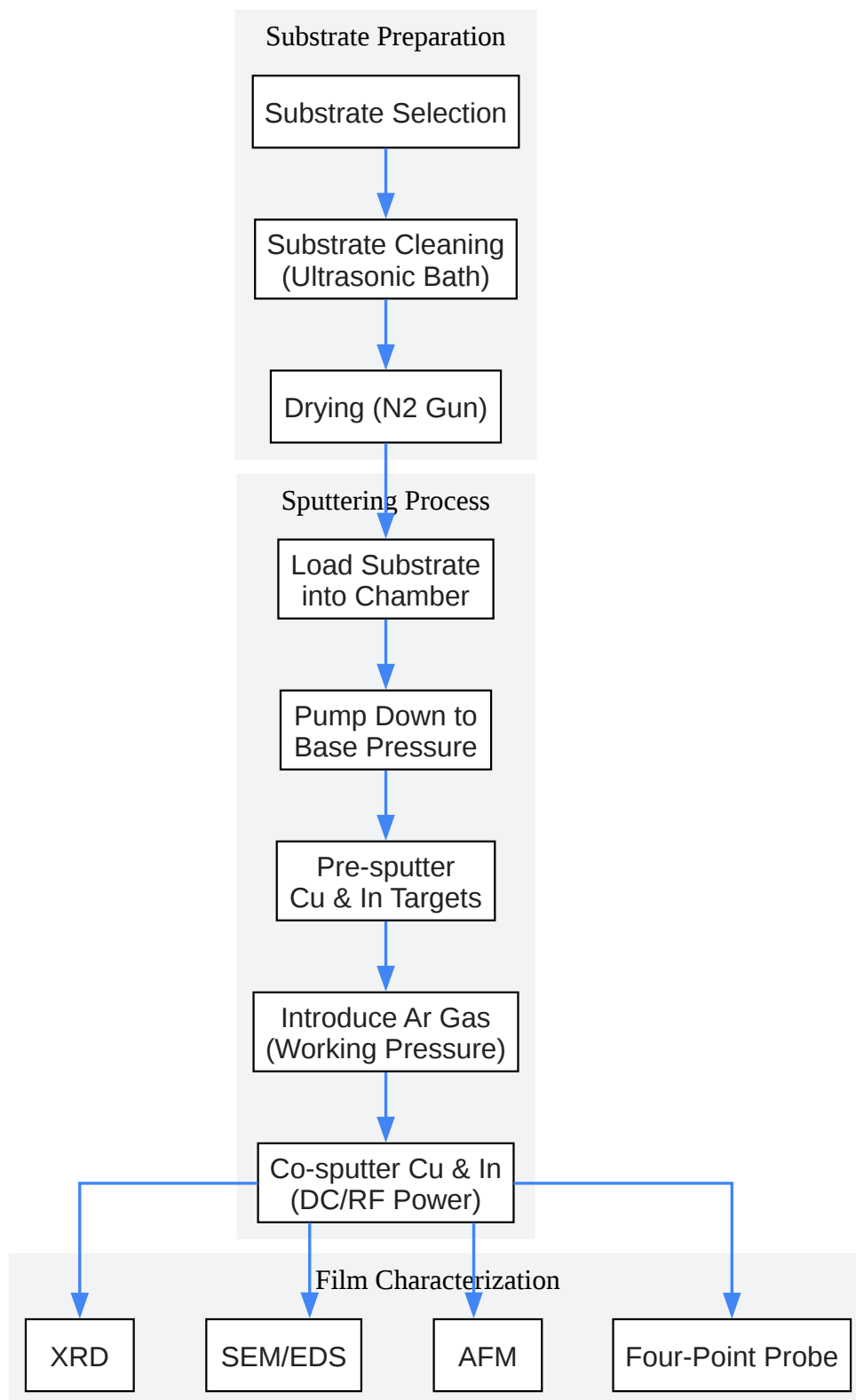
Film Characterization

After deposition, the Cu-In films should be characterized to determine their properties.

Characterization Technique	Property Measured
X-ray Diffraction (XRD)	Crystalline structure, phase identification, grain size.
Scanning Electron Microscopy (SEM)	Surface morphology, film thickness (cross-sectional view).[5]
Energy-Dispersive X-ray Spectroscopy (EDS)	Elemental composition (Cu/In ratio).[5]
Atomic Force Microscopy (AFM)	Surface roughness, grain morphology.
Four-Point Probe	Sheet resistance, electrical resistivity.
UV-Vis-NIR Spectroscopy	Optical transmittance, absorbance, and bandgap.

Mandatory Visualizations

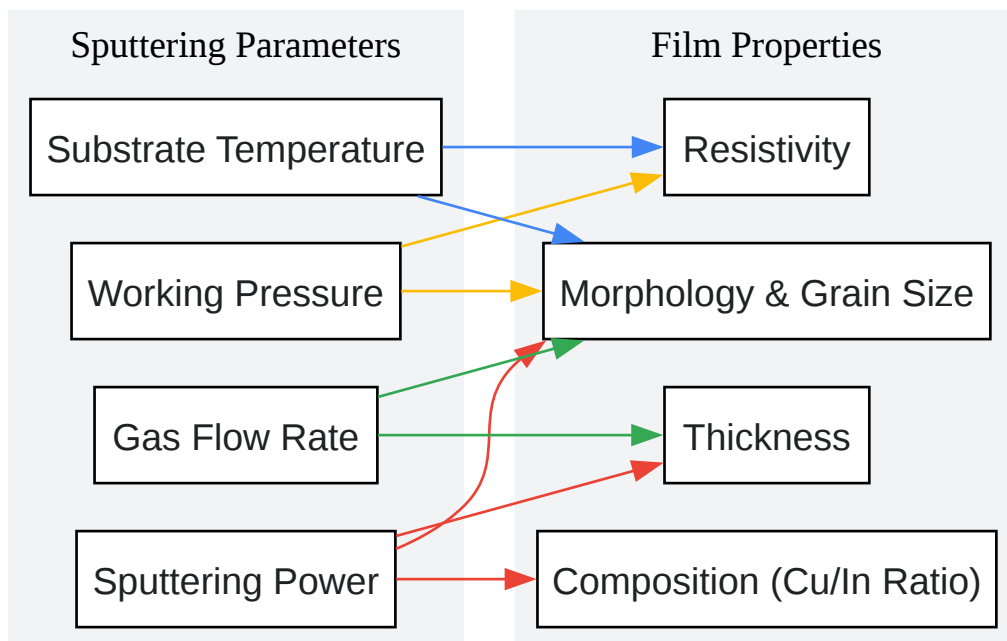
Experimental Workflow for Co-Sputtering of Cu-In



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Caption: Workflow for co-sputtering Cu-In thin films.

Logical Relationship of Sputtering Parameters and Film Properties



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Caption: Influence of sputtering parameters on film properties.

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